molecular formula C25H25N3O5S B11144150 (2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11144150
M. Wt: 479.5 g/mol
InChI Key: TVRZOHLWVOBLBO-PXLXIMEGSA-N
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Description

(2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, methoxylation, and condensation. The final step often involves cyclization to form the thiazolotriazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and butoxy groups.

    Reduction: Reduction reactions could target the double bonds or the thiazolotriazine ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, thiazolotriazines have shown potential as antimicrobial, antiviral, and anticancer agents. Research into this compound could reveal similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazines: Other compounds in this class may have similar structures but different substituents, leading to varied biological activities.

    Phenylmethylenes: Compounds with similar phenylmethylene groups might share some chemical properties but differ in their overall reactivity and applications.

Uniqueness

The unique combination of butoxy, methoxy, and thiazolotriazine moieties in this compound distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

(2E)-2-[(4-butoxy-3-methoxyphenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O5S/c1-4-5-12-33-20-11-8-17(14-21(20)32-3)15-22-24(30)28-25(34-22)26-23(29)19(27-28)13-16-6-9-18(31-2)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3/b22-15+

InChI Key

TVRZOHLWVOBLBO-PXLXIMEGSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OC

Origin of Product

United States

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